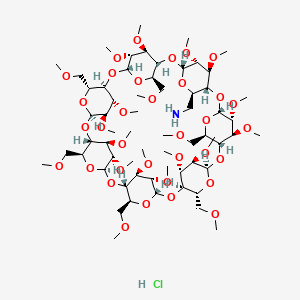
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of multiple methyl and amino groups, which enhance its solubility and reactivity. Beta-cyclodextrin derivatives are widely studied for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves several steps. Initially, beta-cyclodextrin is dissolved in a suitable solvent such as dry dimethylformamide (DMF). Sodium hydroxide is then added to the solution, followed by the slow addition of methylating agents like dimethyl sulfate. The reaction mixture is stirred under controlled conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding oximes or nitriles .
Aplicaciones Científicas De Investigación
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Mecanismo De Acción
The mechanism of action of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Comparación Con Compuestos Similares
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with similar solubility properties.
Heptakis(2,6-di-O-ethyl)-beta-cyclodextrin: An ethylated derivative used in gas chromatography.
Octakis(6-O-methyl-2,3-di-O-pentyl)-gamma-cyclodextrin: A gamma-cyclodextrin derivative used in chiral separations.
Uniqueness
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is unique due to the presence of both methyl and amino groups, which confer enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific interactions with guest molecules .
Propiedades
Fórmula molecular |
C62H112ClNO34 |
|---|---|
Peso molecular |
1451.0 g/mol |
Nombre IUPAC |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18S,20S,21S,23R,25S,26S,28R,30R,31R,33R,35R,36S,37R,38S,39R,40R,41S,42R,43S,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-10,15,20,25,30,35-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C62H111NO34.ClH/c1-64-22-29-36-43(71-8)51(79-16)58(86-29)94-38-31(24-66-3)88-60(53(81-18)45(38)73-10)96-40-33(26-68-5)90-62(55(83-20)47(40)75-12)97-41-34(27-69-6)89-61(54(82-19)48(41)76-13)95-39-32(25-67-4)87-59(52(80-17)46(39)74-11)93-37-30(23-65-2)85-57(50(78-15)44(37)72-9)91-35-28(21-63)84-56(92-36)49(77-14)42(35)70-7;/h28-62H,21-27,63H2,1-20H3;1H/t28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61+,62-;/m1./s1 |
Clave InChI |
CLWHDCUOLBUHIV-RCASRGMPSA-N |
SMILES isomérico |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
SMILES canónico |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)

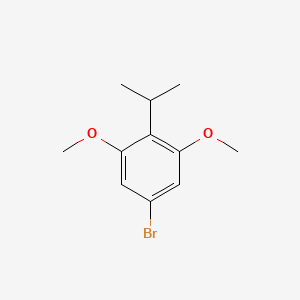
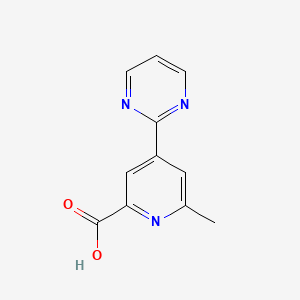
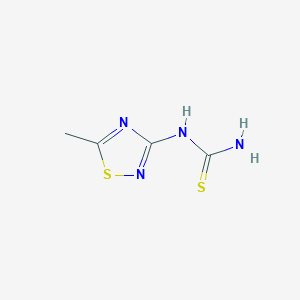
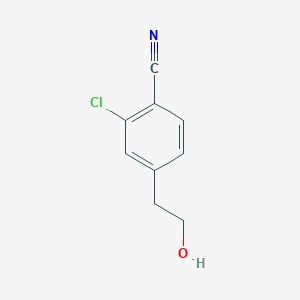
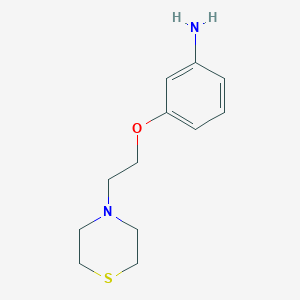
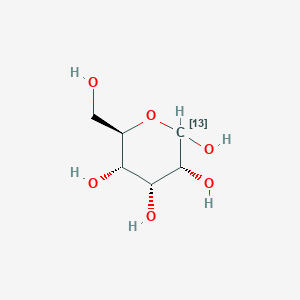
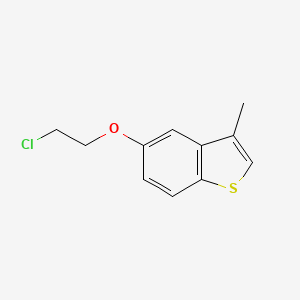
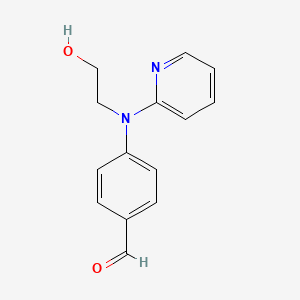
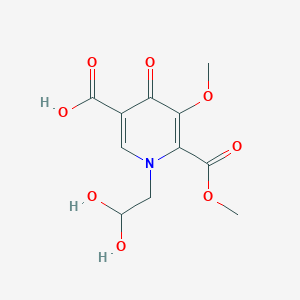
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
